[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate
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Overview
Description
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is a pyrimidine nucleotide-sugar. It is a derivative of cytidine diphosphate (CDP) and is involved in various biochemical pathways. This compound is significant in the biosynthesis of deoxy sugars, which are essential components in the structure of many natural products and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer typically involves enzymatic reactions. One common method includes the use of CDP-4-dehydro-6-deoxyglucose reductase, which catalyzes the reduction of CDP-4-dehydro-6-deoxyglucose to produce the desired epimer . The reaction conditions often require the presence of NAD(P)H as a cofactor .
Industrial Production Methods
Industrial production of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering may facilitate large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer undergoes various chemical reactions, including:
Reduction: Catalyzed by CDP-4-dehydro-6-deoxyglucose reductase, converting it to its reduced form.
Oxidation: Involves the conversion of the epimer back to its oxidized state, often using NAD(P)+ as an oxidizing agent.
Common Reagents and Conditions
NAD(P)H/NAD(P)+: These cofactors are essential for the redox reactions involving CDP-4-dehydro-3,6-dideoxy-D-glucose epimer.
Major Products
The major products formed from these reactions include various deoxy sugars, which are integral to the structure of many natural products and antibiotics .
Scientific Research Applications
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer has several scientific research applications:
Mechanism of Action
The mechanism of action of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, such as CDP-4-dehydro-6-deoxyglucose reductase, to undergo redox reactions. These reactions are crucial for the biosynthesis of deoxy sugars, which are essential components of many natural products and antibiotics .
Comparison with Similar Compounds
Similar Compounds
CDP-4-dehydro-3,6-dideoxy-D-glucose: The parent compound from which the epimer is derived.
CDP-4-dehydro-6-deoxyglucose: Another related compound involved in similar biochemical pathways.
Uniqueness
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is unique due to its specific role in the biosynthesis of deoxy sugars and its involvement in redox reactions catalyzed by specific enzymes. Its structural configuration and functional properties distinguish it from other nucleotide-sugars .
Properties
Molecular Formula |
C15H23N3O14P2 |
---|---|
Molecular Weight |
531.30 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14+/m1/s1 |
InChI Key |
DATWFRMXXZBEPM-XCFBVRPOSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@H]([C@@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
Canonical SMILES |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Origin of Product |
United States |
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